4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride
Description
Properties
CAS No. |
154594-26-0 |
|---|---|
Molecular Formula |
C8H11Cl2N5 |
Molecular Weight |
248.11 g/mol |
IUPAC Name |
[4-(1,2,4-triazol-4-yl)phenyl]hydrazine;dihydrochloride |
InChI |
InChI=1S/C8H9N5.2ClH/c9-12-7-1-3-8(4-2-7)13-5-10-11-6-13;;/h1-6,12H,9H2;2*1H |
InChI Key |
DEHLXOLUGKFNCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN)N2C=NN=C2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclocondensation
The foundational method adapts protocols from 4-amino-1,2,4-triazole synthesis, modified to incorporate the hydrazinylphenyl group:
Reaction Scheme
-
Step 1 : Condensation of 4-hydrazinylbenzoic acid with hydrazine hydrate in ethanol, catalyzed by Amberlyst 15 resin.
-
Step 2 : Cyclization at 130–133°C under reflux to form the triazole core.
-
Step 3 : Neutralization with HCl gas to precipitate the hydrochloride salt.
Optimized Conditions
Mechanistic Insights
The acidic resin protonates the carbonyl oxygen of 4-hydrazinylbenzoic acid, facilitating nucleophilic attack by hydrazine to form a hydrazide intermediate. Subsequent cyclization eliminates water, forming the triazole ring. Excess HCl in the final step ensures complete salt formation while avoiding decomposition of the hydrazine group.
Modern Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular polarization. A comparative study showed:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–8 hours | 20–30 minutes |
| Yield | 78% | 89% |
| Purity (HPLC) | 95% | 98% |
Procedure :
-
Mix 4-hydrazinylbenzoic acid (1.0 eq), hydrazine hydrate (2.5 eq), and ethanol in a sealed vessel.
-
Irradiate at 150°C (300 W) for 25 minutes.
-
Quench with ice-cold HCl/ethanol (1:4 v/v) to precipitate the product.
Advantages :
-
Reduced energy consumption (30–40% lower).
-
Minimal byproduct formation due to uniform heating.
Solvent and Catalyst Optimization
Solvent Selection
Ethanol and methanol are preferred for their balance of polarity and boiling points, which facilitate both dissolution of reactants and easy removal during reflux. Isopropanol aids in final crystallization, yielding needle-like crystals with 99.4% purity.
Catalytic Efficiency
Amberlyst 15 outperforms homogeneous acids (e.g., H3PO4) by enabling catalyst recycling and reducing metal contamination:
Characterization and Quality Control
Spectroscopic Confirmation
-
1H NMR (DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 6.72 (d, J=8.4 Hz, 2H, Ar-H), 4.12 (s, 2H, -NH2).
-
IR (KBr): 3320 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N triazole), 1240 cm⁻¹ (C-N hydrazine).
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted phenyl-triazole compounds. These products have diverse applications in different fields, including materials science and pharmaceuticals.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride serves as a versatile building block for creating complex organic molecules. It acts as a reagent in various chemical reactions, including:
- Oxidation : Can be oxidized to form azo or azoxy compounds.
- Reduction : Capable of being reduced to yield hydrazine derivatives.
- Substitution Reactions : The phenyl ring can undergo electrophilic or nucleophilic substitutions.
Biology
The compound exhibits significant biological activities that make it a candidate for further research:
- Antimicrobial Properties : Studies indicate effective activity against various pathogens by disrupting cellular processes in bacteria and fungi.
- Anticancer Activity : In vitro studies have shown that it inhibits the growth of cancer cell lines such as human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231), demonstrating selective cytotoxicity towards cancer cells while sparing normal cells.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Antimicrobial | Bacteria, Fungi | Disruption of cell membranes and metabolism |
| Anticancer | Melanoma (IGR39), Breast (MDA-MB-231) | Inhibition of cell proliferation |
Medical Applications
The compound is being explored for its potential therapeutic properties:
- Cancer Treatment : Its ability to inhibit cancer cell proliferation makes it a candidate for drug development. Recent studies have indicated that derivatives of this compound can effectively target cancer cells through mechanisms such as apoptosis induction via mitochondrial pathways.
Case Study: Anticancer Efficacy
A study evaluated the antiproliferative activity of novel derivatives containing the 1,2,4-triazole ring against various human cancer cell lines. Compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil, indicating strong potential for clinical applications .
Industrial Applications
In industry, this compound is utilized for the development of advanced materials:
- Polymers and Coatings : Its unique chemical properties allow incorporation into polymer matrices to enhance material performance and durability.
Mechanism of Action
The mechanism of action of 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The triazole ring can interact with various biological receptors, influencing signal transduction pathways and cellular processes. These interactions contribute to the compound’s biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar 1,2,4-Triazole Derivatives
Antimicrobial and Antioxidant Activity
Target Compound Derivatives
- PH04 (4-(4'-[2'''-(4''-Chlorobenzylidene)hydrazinyl]phenyl)-4H-1,2,4-triazole):
- Exhibited potent antioxidant activity (IC₅₀ = 22.17 µg/ml) but was less active than ascorbic acid (IC₅₀ = 7.36 µg/ml) and BHA (IC₅₀ = 5.38 µg/ml) .
- Demonstrated broad-spectrum antimicrobial activity against Staphylococcus aureus and Candida albicans due to chloro-substitution enhancing electron-withdrawing effects .
3-(4-Chlorophenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazoles
- Key Substituents: 4-Chlorophenyl and pyridinyl groups.
4-(4-Nitrophenyl)-3-Phenyl-4H-1,2,4-Triazole
Table 1: Antioxidant and Antimicrobial Activities of Selected Triazoles
Anticonvulsant Activity
3-Alkoxy-4-(4-(Hexyloxy/Heptyloxy)Phenyl)-4H-1,2,4-Triazoles
- Compound 5f (3-Heptyloxy-4-(4-Hexyloxyphenyl)):
Target Compound
- Limited direct anticonvulsant data, but structural analogs suggest that hydrazine groups may reduce neurotoxicity compared to alkylated derivatives .
Table 2: Anticonvulsant Activity of Alkoxy-Substituted Triazoles
| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| 5f | 37.3 | 422.5 | 11.3 | |
| Carbamazepine | 30.0 | 192.0 | 6.4 |
Receptor-Targeted Activity (P2X7 Antagonists)
3-(2,3-Dichlorophenyl)-4-Benzyl-4H-1,2,4-Triazoles
- Replaced tetrazole cores with triazole, maintaining potency (IC₅₀ ~50 nM) while improving solubility and metabolic stability .
- Dichlorophenyl and benzyl groups enhanced binding affinity to P2X7 receptors, critical for inflammatory response modulation .
Key Structural Variations
Biological Activity
4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure combining a hydrazine functional group with a triazole ring, which enhances its reactivity and biological interactions. The molecular formula is C₈H₉N₅·HCl, with a molar mass of 175.19 g/mol. Its synthesis and applications are of considerable interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The compound's mechanism involves disrupting cellular processes in bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. Studies have shown that derivatives of triazoles often enhance the antimicrobial efficacy due to their ability to interact with biological membranes and metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies demonstrate that it can inhibit the growth of different cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The cytotoxic effects were assessed using the MTT assay, revealing that derivatives of this compound can selectively target cancer cells while sparing normal cells .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Antimicrobial | Bacteria, Fungi | Disruption of cell membranes and metabolism |
| Anticancer | Melanoma (IGR39), Breast (MDA-MB-231) | Inhibition of cell proliferation |
The biological activity of this compound is primarily attributed to its structural features:
- Hydrazinyl Group : This moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.
- Triazole Ring : The triazole component interacts with various biological receptors, influencing signal transduction pathways essential for cellular processes .
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics used in clinical settings .
Study 2: Anticancer Potential
In another investigation focusing on anticancer activity, synthesized derivatives were tested against several cancer cell lines. Among these derivatives, some exhibited IC50 values in the micromolar range against melanoma cells. Notably, compounds containing the hydrazinyl group showed enhanced selectivity towards cancer cells compared to non-cancerous cell lines .
Q & A
Basic: What are the standard synthetic routes for preparing 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in dimethyl sulfoxide (DMSO) for 18 hours under reduced pressure yields triazole derivatives, followed by purification via crystallization (water-ethanol) . Optimization includes adjusting solvent polarity (e.g., DMSO for high reactivity), reaction time (12–24 hours), and stoichiometric ratios (1:1 hydrazide to aldehyde). Yield improvements (e.g., 65% in ) often require controlled cooling and prolonged stirring to enhance crystallinity .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
Key techniques include:
- IR Spectroscopy : Identify N–H stretches (3200–3400 cm⁻¹ for hydrazinyl groups) and C=N/C–N vibrations (1500–1650 cm⁻¹) from the triazole ring .
- NMR Spectroscopy : In NMR, aromatic protons appear at δ 7.2–8.5 ppm, while hydrazinyl protons resonate as broad singlets near δ 4.5–5.5 ppm. NMR reveals triazole carbons at δ 150–160 ppm and aromatic carbons at δ 110–140 ppm .
- Elemental Analysis : Validate molecular composition (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Advanced: How can structural modifications of the triazole core enhance biological activity, and what substituents are most promising for antioxidant or antimicrobial applications?
Methodological Answer:
Derivatization at the 3- and 5-positions of the triazole ring significantly impacts activity. For example:
- Antioxidant Activity : Introducing electron-donating groups (e.g., –OCH, –CH) on aryl substituents improves radical scavenging, as seen in derivatives with BHT-like activity .
- Antimicrobial Activity : Halogenated aryl groups (e.g., 4-chlorophenyl) enhance lipophilicity and membrane penetration, as demonstrated in compounds with MIC values <10 µg/mL against S. aureus .
- Synthetic Strategy : Condensation with substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) followed by NaBH reduction stabilizes Schiff base intermediates, increasing bioavailability .
Advanced: How can researchers resolve contradictions in biological activity data across studies, particularly for antioxidant assays?
Methodological Answer:
Discrepancies often arise from assay-specific conditions (e.g., DPPH vs. ABTS radical scavenging) or solvent effects. To mitigate:
- Standardize Assays : Use BHA/BHT as positive controls and normalize activity to molar concentration.
- Solvent Optimization : Ensure compound solubility in assay media (e.g., DMSO at <1% v/v to avoid cytotoxicity) .
- Dose-Response Analysis : Calculate IC values across multiple replicates to assess reproducibility. For example, reports IC values of 8–25 µM for triazole derivatives, varying with substituent electronic effects .
Basic: What are the stability and storage requirements for this compound in laboratory settings?
Methodological Answer:
The compound is hygroscopic and light-sensitive. Recommended protocols:
- Storage : In airtight containers under inert gas (N) at −20°C to prevent hydrolysis of the hydrazinyl group .
- Stability Monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products. A >95% purity threshold is advised for pharmacological studies .
Advanced: What computational methods are suitable for predicting the pharmacokinetic properties of this compound, and how do they align with experimental data?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict LogP (e.g., 2.1–3.5 for halogenated derivatives) to estimate membrane permeability .
- Docking Studies : Use AutoDock Vina to model interactions with targets like cytochrome P450 (binding energies <−8 kcal/mol indicate strong inhibition) .
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., ≥30% oral bioavailability for methoxy-substituted derivatives) . Validate with in vitro hepatic microsomal assays .
Advanced: How can researchers design experiments to elucidate the mechanism of action for antioxidant triazole derivatives?
Methodological Answer:
- ROS Scavenging Assays : Quantify HO, O, and OH neutralization using fluorometric probes (e.g., DCFH-DA) .
- Enzymatic Targets : Measure inhibition of xanthine oxidase (IC <10 µM indicates potent activity) or upregulation of endogenous antioxidants (e.g., glutathione) via ELISA .
- Gene Expression Profiling : RNA-seq or qPCR to track Nrf2/ARE pathway activation, linking structural motifs (e.g., 4-hydrazinylphenyl) to transcriptional responses .
Basic: What are the common impurities in synthesized this compound, and how are they removed?
Methodological Answer:
Typical impurities include unreacted hydrazide precursors or oxidized byproducts. Purification strategies:
- Recrystallization : Use ethanol/water (1:3 v/v) to isolate the hydrochloride salt with >98% purity .
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) removes non-polar contaminants .
- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA gradient) resolve residual aldehydes or Schiff bases .
Advanced: How can substituent effects on the triazole ring be systematically studied to improve solubility without compromising activity?
Methodological Answer:
- QSPR Modeling : Correlate substituent Hammett constants (σ) with solubility (LogS) and IC values. For example, –SOH groups increase solubility but may reduce membrane permeability .
- Pro-drug Design : Introduce phosphate or glycoside moieties at the 4-position, which hydrolyze in vivo to release the active compound .
- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility (e.g., 2.5-fold increase in derivatives) .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
